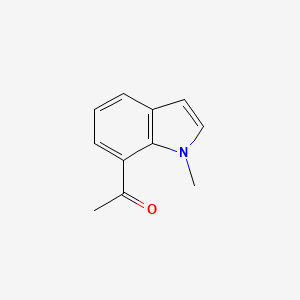
1-(1-Methyl-1H-indol-7-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-indol-7-yl)ethanone is an organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-indol-7-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone under acidic conditions, leading to the formation of the indole core. The methylation at the 1-position can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反应分析
Types of Reactions: 1-(1-Methyl-1H-indol-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated indole derivatives.
科学研究应用
1-(1-Methyl-1H-indol-7-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1-(1-Methyl-1H-indol-7-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context .
相似化合物的比较
- 1-(1-Methyl-1H-indol-3-yl)ethanone
- 1-(1-Ethyl-1H-indol-3-yl)ethanone
- 1-Acetylindole
Comparison: 1-(1-Methyl-1H-indol-7-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to 1-(1-Methyl-1H-indol-3-yl)ethanone, the 7-position substitution may result in different electronic and steric effects, potentially leading to distinct pharmacological properties .
生物活性
1-(1-Methyl-1H-indol-7-yl)ethanone, with the molecular formula C11H11NO and a molecular weight of approximately 173.21 g/mol, is an organic compound featuring an indole structure. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The structure of this compound consists of a methyl group at the 1-position of the indole ring and an ethanone group attached to the nitrogen atom, which contributes to its unique reactivity and biological properties. The indole core is known for its diverse biological activities, making derivatives like this compound of significant interest in medicinal chemistry.
Target Interactions
Research indicates that this compound may interact with specific molecular targets involved in critical cellular processes such as apoptosis and cell cycle regulation. The compound is hypothesized to inhibit tubulin polymerization, which is essential for cell division, thus demonstrating potential as an anticancer agent.
Biochemical Pathways
The interactions of this compound with various enzymes and receptors can influence multiple biochemical pathways. For instance, similar compounds have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting critical cellular functions.
Anticancer Potential
The anticancer potential of this compound has been inferred from studies on related compounds. These studies indicate that indole derivatives can induce apoptosis in various cancer cell lines through mechanisms involving tubulin inhibition and disruption of microtubule dynamics.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the structural similarities between this compound and other indole derivatives:
| Compound Name | Structural Position of Ethanamine Side Chain | Unique Features |
|---|---|---|
| 1-(1-Methyl-1H-indol-3-yl)ethanone | 3-position | Different biological activity profile |
| 2-(1-Methyl-1H-indol-3-yl)ethanone | 2-position | May exhibit unique pharmacological properties |
| 2-(N,N-Dimethylamino)-2-(indolyl)ethanone | Dimethylamino group at 2-position | Enhanced solubility and bioavailability |
The distinct substitution pattern on the indole core in this compound may confer unique chemical reactivity and biological properties compared to its analogs, warranting further investigation into its therapeutic potential.
属性
IUPAC Name |
1-(1-methylindol-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-5-3-4-9-6-7-12(2)11(9)10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJJWHPXKCRESE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














